molecular formula C17H20N2O2 B6620555 4-(2-phenylethoxy)-N-pyridin-3-ylbutanamide

4-(2-phenylethoxy)-N-pyridin-3-ylbutanamide

Cat. No.: B6620555
M. Wt: 284.35 g/mol
InChI Key: FKANMBKWNWWJSI-UHFFFAOYSA-N
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Description

4-(2-phenylethoxy)-N-pyridin-3-ylbutanamide is an organic compound that features a pyridine ring and a phenylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenylethoxy)-N-pyridin-3-ylbutanamide typically involves the reaction of 4-(2-phenylethoxy)benzaldehyde with pyridine derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts is crucial to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-phenylethoxy)-N-pyridin-3-ylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2-phenylethoxy)-N-pyridin-3-ylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-phenylethoxy)-N-pyridin-3-ylbutanamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyloxy-N-pyridin-3-ylbutanamide
  • 4-(2-phenylethoxy)benzaldehyde
  • 4-(2-phenylethoxy)chalcone

Uniqueness

4-(2-phenylethoxy)-N-pyridin-3-ylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and a phenylethoxy group makes it particularly versatile in various applications .

Properties

IUPAC Name

4-(2-phenylethoxy)-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(19-16-8-4-11-18-14-16)9-5-12-21-13-10-15-6-2-1-3-7-15/h1-4,6-8,11,14H,5,9-10,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKANMBKWNWWJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCCCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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